molecular formula C14H13F3N2O2 B2858682 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 838093-46-2

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2858682
CAS RN: 838093-46-2
M. Wt: 298.265
InChI Key: DXERAWMFPDAYAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H13F3N2O2 . The InChI code is 1S/C14H13F3N2O2/c15-14(16,17)11-5-1-2-6-12(11)19-13(20)9-18-8-10-4-3-7-21-10/h1-7,18H,8-9H2,(H,19,20) .

Scientific Research Applications

Catalysis and Organic Synthesis The synthesis of heterocyclic compounds, such as 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, utilizes furan-2-yl(phenyl)methanol derivatives in aza-Piancatelli rearrangement reactions. This process is catalyzed by In(OTf)3, demonstrating the compound's utility in facilitating complex organic transformations with good yields, high selectivity, and under mild conditions (B. Reddy et al., 2012).

Synthetic Methodologies A method for synthesizing 2-furan-2-ylacetamides from (Z)-2-en-4-yn-1-ols through palladium-catalyzed oxidative aminocarbonylation demonstrates the flexibility of furan compounds in chemical synthesis. This sequential process leads to structurally complex acetamides, highlighting the role of furan derivatives in developing new synthetic strategies (B. Gabriele et al., 2006).

Structural and Crystallography Studies Investigations into the crystal structure of furan-2-ylmethyl acetamide derivatives contribute to understanding the molecular conformation and interactions that influence the properties of these compounds. For instance, the study of the crystal structure of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide provides insight into intermolecular weak interactions and hydrogen bonding patterns, which are crucial for designing molecules with desired properties (霍静倩 et al., 2016).

Anticancer Research The development of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity underscore the potential of furan derivatives in medicinal chemistry. These compounds exhibit selective cytotoxic effects against leukemia cell lines, suggesting their utility in designing new anticancer agents (V. Horishny et al., 2021).

Material Science Furan derivatives also find applications in material science, such as the formation of renewable amines and alcohols through transformations of 3-acetamido-5-acetylfuran. This research demonstrates the potential of furan-based compounds in sustainable chemistry and material development (Yi Liu et al., 2017).

Safety and Hazards

The compound has been classified with the GHS pictograms GHS05 and GHS07, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)11-5-1-2-6-12(11)19-13(20)9-18-8-10-4-3-7-21-10/h1-7,18H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXERAWMFPDAYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

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